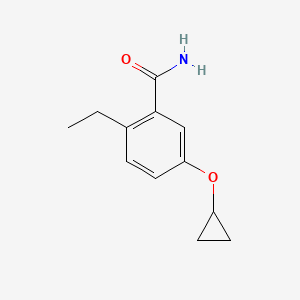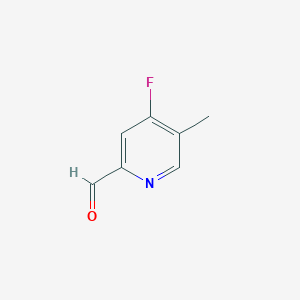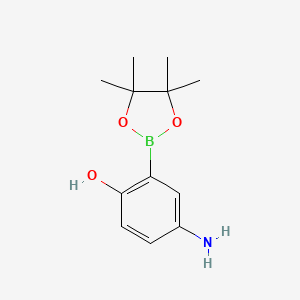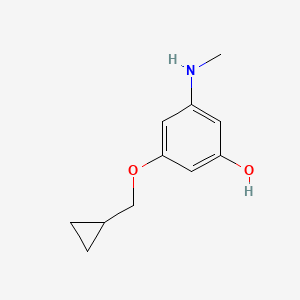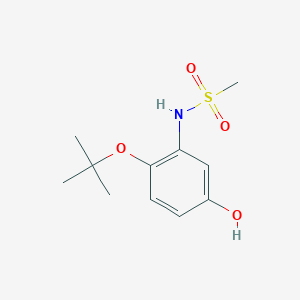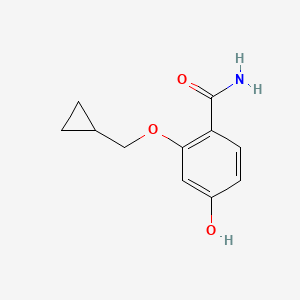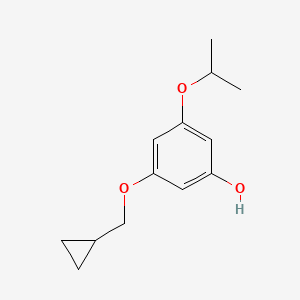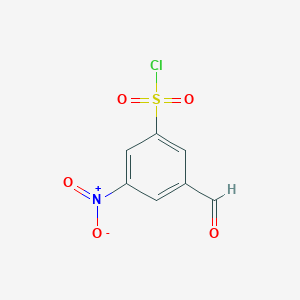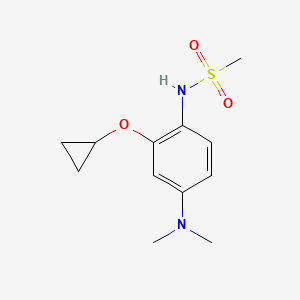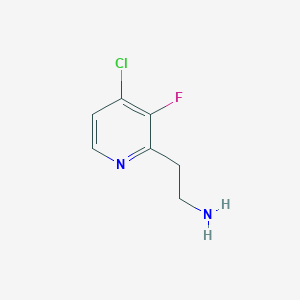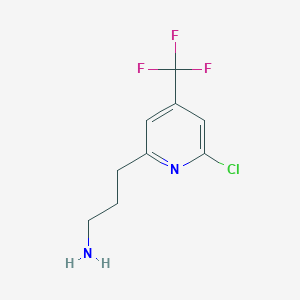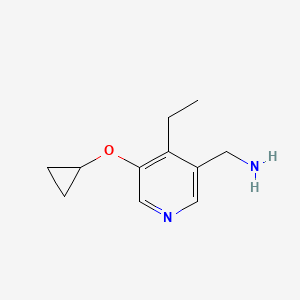
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.236 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to an aniline ring. It is a derivative of aniline and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-cyclopropoxy-5-fluoroaniline with dimethyl sulfate or dimethyl carbonate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Another method involves the direct methylation of 2-cyclopropoxy-5-fluoroaniline using formaldehyde and formic acid under acidic conditions. This reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to the desired product.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxy or alkoxy derivatives.
科学的研究の応用
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- 2-Cyclopropoxy-5-fluoroaniline
- 2-Cyclopropoxy-5-fluoro-N,N-diethylamine
- 2-Cyclopropoxy-5-chloro-N,N-dimethylaniline
Uniqueness
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the aniline ring, which imparts distinct chemical and physical properties
特性
分子式 |
C11H14FNO |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
2-cyclopropyloxy-5-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14FNO/c1-13(2)10-7-8(12)3-6-11(10)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChIキー |
GETLWYILGSCLNF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


